Azepinomycin
Descripción general
Descripción
Azepinomycin is a guanine deaminase inhibitor produced by Streptomyces toyocaensis MF718-03 . It has been synthesized from commercially available compounds in water through a pH-dependent Amadori rearrangement, which couples an amino-imidazole and simple sugar .
Synthesis Analysis
Azepinomycin can be synthesized in a one-step, protecting-group-free process. This process is efficient and atom economical, involving a general acid-base catalyzed reaction . The synthesis involves an Amadori rearrangement, which couples glycolaldehyde to 5-amino-imidazole-4-carboxamide (AICA), leading to the synthesis of azepinomycin .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Azepinomycin include a pH-dependent Amadori rearrangement. This rearrangement couples an amino-imidazole and simple sugar, which is considered a potential step toward predisposed purine nucleotide synthesis .Aplicaciones Científicas De Investigación
Azepinomycin has been explored as a novel transition state analog inhibitor of guanase, an important enzyme in the purine salvage pathway of nucleic acid metabolism. A study demonstrated that a compound bearing the azepinomycin ring structure exhibited competitive inhibition of rabbit liver guanase, with a Ki of 16.7±0.5μM (Chakraborty, Shah, Fishbein, & Hosmane, 2011).
Further investigations into the specificity of azepinomycin for inhibition of guanase were conducted. The natural product azepinomycin was found to be significantly more potent in inhibiting guanase compared to its nucleoside analogues. This suggests a strong potential for azepinomycin in targeting specific biochemical pathways (Chakraborty, Shah, Fishbein, & Hosmane, 2012).
The synthesis and biochemical evaluation of azepinomycin analogs were reported. These analogs were designed as inhibitors of guanase, mimicking the transition state of the enzyme-catalyzed reaction. The results showed that the compounds were competitive inhibitors with varying levels of potency, indicating the potential for developing azepinomycin-based therapeutics (Ujjinamatada, Bhan, & Hosmane, 2006).
A one-step, protecting-group-free synthesis of azepinomycin in water was reported. This synthesis method is significant for its efficiency and potential applicability in larger-scale production of azepinomycin, which could be crucial for its practical use in medicinal applications (Coggins, Tocher, & Powner, 2015).
Propiedades
IUPAC Name |
6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1,4]diazepin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-3-1-7-5-4(6(12)10-3)8-2-9-5/h2-3,7,11H,1H2,(H,8,9)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLYCONTUAROEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=C(N1)N=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008765 | |
Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepinomycin | |
CAS RN |
89354-15-4 | |
Record name | Azepinomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.